Potency and Selectivity Profile: NGP555 Exhibits a Distinct IC50 and Mechanism Compared to Semagacestat and Avagacestat
NGP555 reduces Aβ42 with an IC50 of 9 nM in cell-based assays, a potency comparable to the GSI semagacestat (IC50 10.9 nM) but with a fundamentally different mechanism that spares Notch signaling [1]. In contrast, the GSI avagacestat is more potent (IC50 0.27 nM) but its inhibition of Notch and other substrates led to clinical safety concerns and discontinuation [2]. NGP555's allosteric modulation increases Aβ37 and Aβ38 while reducing Aβ42, a profile not shared by GSIs [3].
| Evidence Dimension | Aβ42 reduction potency (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | Semagacestat: 10.9 nM; Avagacestat: 0.27 nM |
| Quantified Difference | NGP555 is 1.2-fold less potent than semagacestat but >30-fold less potent than avagacestat; however, NGP555 avoids Notch inhibition. |
| Conditions | SH-SY5Y-APP cells (NGP555); H4 human neuroglioma cells (semagacestat and avagacestat) |
Why This Matters
Potency alone does not predict therapeutic utility; NGP555's selectivity for Aβ42 over Notch is critical for safety, differentiating it from GSIs that failed in clinical trials due to mechanism-based toxicities.
- [1] Table 2: Comparison of γ-secretase modulators and inhibitors. PMC10943082. View Source
- [2] Gillman KW, et al. Discovery and evaluation of BMS-708163, a potent, selective and orally bioavailable γ-secretase inhibitor. ACS Med Chem Lett. 2010;1(3):120-124. View Source
- [3] Kounnas MZ, et al. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents. Alzheimers Dement (N Y). 2017;3(1):65-73. View Source
